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Compound of Interest

Compound Name:
4-Chloropyrimidine-5-

carbaldehyde

CAS No.: 933703-03-8

Cat. No.: B3195782 Get Quote

Executive Summary: The Symmetry Advantage
In drug discovery, the pyrimidine core is ubiquitous. However, the choice between the 4-chloro

and 4,6-dichloro analogs of pyrimidine-5-carbaldehyde is not merely about adding a halogen; it

is a strategic decision regarding molecular complexity and divergent synthesis.

4-Chloropyrimidine-5-carbaldehyde serves as a "terminal" electrophile, typically used to

append a single pharmacophore or close a specific fused ring (e.g., pyrazolopyrimidines).

4,6-Dichloropyrimidine-5-carbaldehyde acts as a bifunctional linchpin. Its

symmetry allows for the controlled, sequential introduction of two distinct nucleophiles,
enabling the rapid construction of non-symmetric, highly functionalized libraries from a
symmetric core.

Structural & Electronic Characterization
The reactivity difference is governed by the inductive effects of the chlorine atoms and the

electron-withdrawing nature of the C5-formyl group.
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Feature
4-Chloropyrimidine-5-
carbaldehyde

4,6-Dichloropyrimidine-5-
carbaldehyde

Symmetry
Asymmetric (

)

Symmetric (

)

Electrophilicity (C4/C6) High (Activated by C5-CHO)

Very High (Activated by C5-

CHO + Inductive effect of 2nd

Cl)

Dipole Moment Moderate
Lower (Vector cancellation of

C4-Cl and C6-Cl)

Kinetics Fast

Ultra-Fast (First substitution),

Moderate (Second

substitution)

Primary Utility
Mono-functionalization / Fused

ring closure

Dual-functionalization /

Scaffold hopping

Mechanistic Insight: The Activation Vector
The aldehyde group at C5 is a strong electron-withdrawing group (EWG). It pulls electron

density from the ring, making the positions ortho to it (C4 and C6) highly electrophilic.

In the Di-Cl analog, the second chlorine atom further depletes ring electron density via

induction (-I effect), making the first displacement reaction significantly faster than in the

Mono-Cl analog.

Once the first chlorine is displaced by a nucleophile (e.g., an amine), the ring becomes more

electron-rich, deactivating the second position and allowing for temperature-controlled

regioselectivity.

Synthetic Pathways: The Vilsmeier-Haack Parallel
Both molecules are synthesized via the Vilsmeier-Haack reaction, but they originate from

different oxidation states of the pyrimidine ring.
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Pathway Logic
Mono-Cl: Derived from 4(3H)-pyrimidone (tautomer of 4-hydroxypyrimidine).

Di-Cl: Derived from 4,6-dihydroxypyrimidine (or 4,6-pyrimidinedione).

The reaction utilizes

and DMF to generate the electrophilic Vilsmeier reagent in situ, which performs two functions
simultaneously: formylation at C5 and chlorination (conversion of C-OH to C-Cl).[1]
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Figure 1: Parallel synthetic routes utilizing the Vilsmeier-Haack manifold. Note that the Di-Cl

route requires higher equivalents of Vilsmeier reagent.

Reactivity Profile & Chemoselectivity[2][3]
This is the critical differentiator for application scientists.

The "Mono" Pathway (4-Chloro)
The reactivity is binary: the chlorine is displaced, or the aldehyde is condensed.

Reaction:

with amines/alkoxides.[2]

Outcome: 4-Substituted-pyrimidine-5-carbaldehyde.[3]

Limitation: You cannot easily introduce a second distinct substituent on the ring carbon frame

without complex metal-catalyzed coupling later.
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The "Dual" Pathway (4,6-Dichloro)
The reactivity is sequential.

First Displacement (

): Occurs at low temperature (0°C to RT). Due to symmetry, C4 and C6 are equivalent. The
first nucleophile (

) attacks either position.

Deactivation: The entry of

(usually an electron donor like an amine) pushes electron density into the ring, raising the
LUMO energy.

Second Displacement (

): The remaining chlorine is now less reactive. Substitution requires higher temperatures
(Reflux) or stronger nucleophiles (

).

Result: A 4,6-hetero-disubstituted pyrimidine.[1][4][3]
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Figure 2: The sequential substitution logic of the 4,6-dichloro analog, enabling library

generation.

Experimental Protocols
Safety Warning:

is highly corrosive and reacts violently with water. All Vilsmeier reactions generate large
amounts of HCl gas. Use a scrubber.

Protocol A: Synthesis of 4,6-Dichloropyrimidine-5-
carbaldehyde
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Reference: Adapted from BenchChem & Standard Vilsmeier Protocols [1, 2]

Reagent Prep: In a flame-dried 3-neck flask under Argon, cool DMF (3.0 equiv) to 0°C.

Activation: Add

(7.0 equiv) dropwise over 30 mins. The solution will turn yellow/orange (Vilsmeier salt
formation). Stir for 30 mins at 0°C.

Addition: Add 4,6-dihydroxypyrimidine (1.0 equiv) portion-wise as a solid.

Reaction: Warm to Room Temperature (RT), then heat to reflux (80-100°C) for 4-6 hours.

Monitor by TLC (the di-chloro product is less polar than the starting material).

Quench (Critical): Cool reaction to RT. Pour the mixture slowly onto crushed ice with

vigorous stirring. Maintain temp < 20°C (exothermic hydrolysis).

Isolation: Extract with Ethyl Acetate (3x). Wash organics with sat.[1]

and Brine. Dry over

.[1]

Purification: Recrystallize from Hexane/EtOAc or sublime. Yield: 60-80%.

Protocol B: Regioselective on the 4,6-Dichloro Analog
Objective: Install Morpholine at C4, leaving C6-Cl intact.

Setup: Dissolve 4,6-dichloropyrimidine-5-carbaldehyde (1.0 equiv) in dry THF or DCM. Cool

to -10°C.

Addition: Add Morpholine (0.95 equiv) and DIPEA (1.1 equiv) dropwise. Note: Using a slight

deficit of the nucleophile prevents double-substitution.

Reaction: Stir at 0°C for 1 hour.

Workup: Water wash, dry, and concentrate.[1][5]
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Result: 4-chloro-6-morpholinopyrimidine-5-carbaldehyde. The remaining Cl is stable at RT

but can be displaced by a second amine in refluxing ethanol.

Applications in Drug Discovery
Scaffold Hopping
The 4,6-dichloro analog is frequently used to synthesize Pyrimido[4,5-d]pyrimidines (common

in kinase inhibitors).

Step 1: Displace Cl-1 with an aniline (hinge binder).

Step 2: Condense the aldehyde and Cl-2 with a hydrazine or amidine to close the second

ring.

Stability & Storage[6]
4-Chloro: Hydrolyzes slowly to the pyrimidone in moist air. Store at -20°C under inert gas.

4,6-Dichloro: More stable as a solid, but solutions in DMSO/DMF will decompose over days

if wet.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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